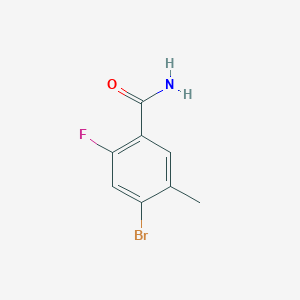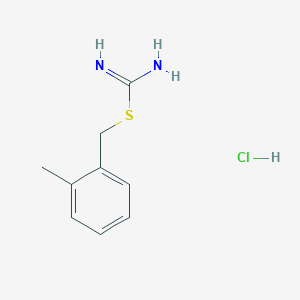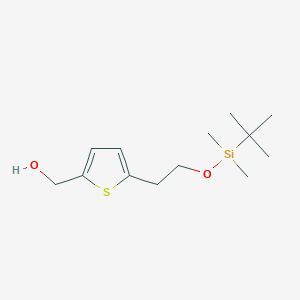
(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol
Overview
Description
(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol, also known as 5-TBE, is a synthetic compound belonging to the thiophen-2-ylmethanol family of compounds. It is a colorless liquid with a low boiling point and a low flash point, making it an ideal compound for use in laboratory experiments. 5-TBE is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in the synthesis of other compounds.
Scientific Research Applications
1. Solvent Effects on Hydrogen Bonding and Rotation Barriers
Research on similar compounds, such as 2-anisyldi(tert-butyl)methanol, has explored the influence of different solvents on hydrogen bonding and rotational barriers. These studies help in understanding the molecular behavior of compounds like (5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol in various solvents, which is crucial for their application in chemical reactions and synthesis (Lomas & Adenier, 2001).
2. Synthesis of Novel Nucleosides
Compounds related to (5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol have been utilized in the synthesis of novel nucleosides. This application is significant in the field of medicinal chemistry, where such nucleosides can be potential candidates for therapeutic drugs (Gould & Mann, 1997).
3. Competing Inter- and Intramolecular Hydrogen Bonding
Studies on 3,4-(Ethylenedioxy)-2-thienyldi(tert-alkyl)methanols, which share structural similarities with the compound , have revealed insights into the equilibrium between inter- and intramolecular hydrogen bonding. Such knowledge is vital for designing molecules with desired properties for specific applications (Lomas, 2001).
4. Synthesis of Fluorescent and Receptor Ligands
The synthesis of 2-substituted benzo[b]thiophenes, which are structurally related to the target compound, demonstrates its potential use in creating compounds with fluorescence properties or as receptor ligands. This application is significant in the development of imaging agents and therapeutic targets (Chen et al., 2017).
5. Crystal Structure Analysis
Research on thiophene-containing compounds, similar to the compound , has been carried out to understand their crystal structures. Such studies are crucial for determining the physical properties and potential applications of these compounds in material science and pharmaceuticals (Nagaraju et al., 2018).
properties
IUPAC Name |
[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2SSi/c1-13(2,3)17(4,5)15-9-8-11-6-7-12(10-14)16-11/h6-7,14H,8-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZMKIHVFASGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=C(S1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

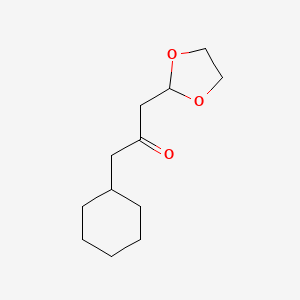
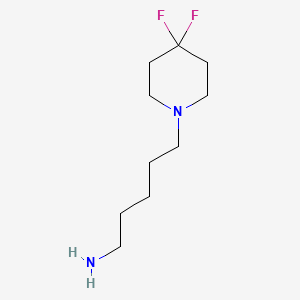
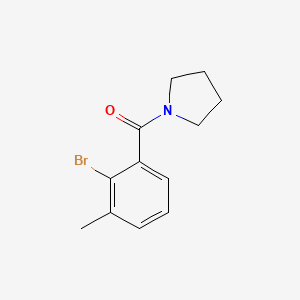

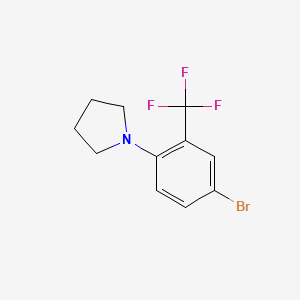
![Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B1400249.png)
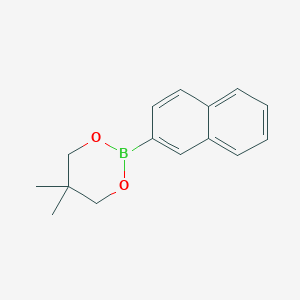
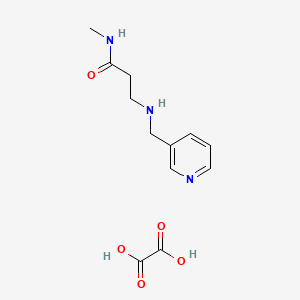
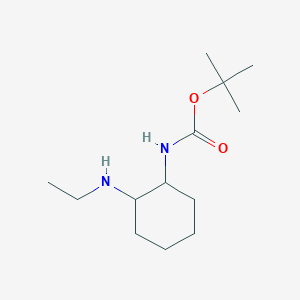
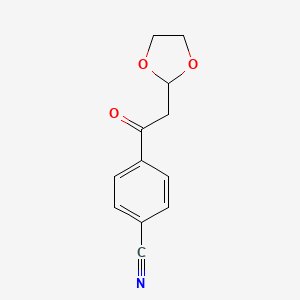
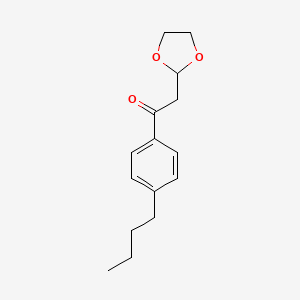
![2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1400257.png)
